![molecular formula C9H11ClN4 B13208584 1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208584.png)
1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom and a butan-2-yl group in its structure makes it a unique compound with specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine derivatives. One common method includes the cyclization of 4-chloro-3-nitropyrazole with butan-2-amine under reflux conditions in the presence of a suitable catalyst . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-D]pyrimidine derivatives with potential biological activities.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, and metabolism.
Pathways Involved: By inhibiting protein kinases, the compound can interfere with signaling pathways that promote cancer cell proliferation and survival.
相似化合物的比较
1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[4,3-D]pyrimidine: These compounds also exhibit significant biological activities and are used as protein kinase inhibitors.
Pyrido[2,3-D]pyrimidine: Known for their anticancer properties, these compounds share structural similarities with pyrazolo[3,4-D]pyrimidines.
Quinazoline and Furo[2,3-D]pyrimidine: These fused pyrimidine derivatives possess diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H11ClN4 |
|---|---|
分子量 |
210.66 g/mol |
IUPAC 名称 |
1-butan-2-yl-4-chloropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN4/c1-3-6(2)14-9-7(4-13-14)8(10)11-5-12-9/h4-6H,3H2,1-2H3 |
InChI 键 |
HIUMSUSQTXMMCE-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N1C2=C(C=N1)C(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



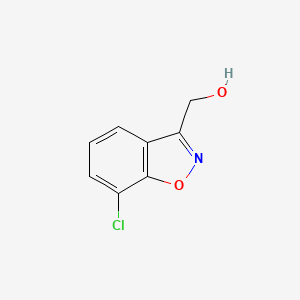
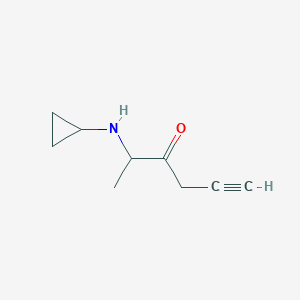
![4-[(Cyclopentyloxy)methyl]piperidine](/img/structure/B13208510.png)
![1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B13208518.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13208525.png)

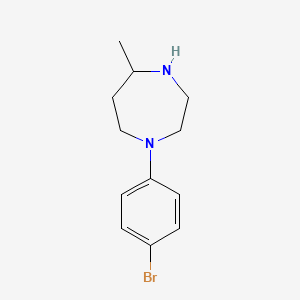
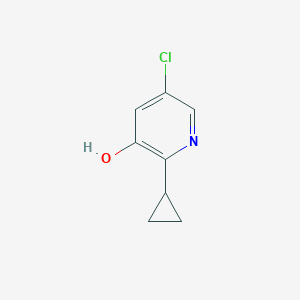
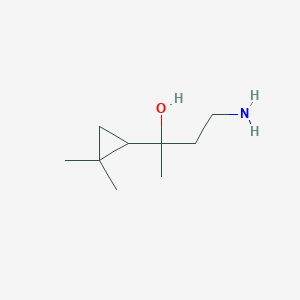
![(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13208566.png)
amine](/img/structure/B13208567.png)


